![molecular formula C23H16F3NO3S B2515537 6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-89-9](/img/structure/B2515537.png)
6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of fluorine atoms in the quinolone structure is known to significantly affect their biological activity, as seen in the widely used fluoroquinolone antibiotics like ciprofloxacin . The specific compound , however, does not appear directly in the provided papers, but its analysis can be inferred from the studies on related fluorinated quinolones and quinazolinones.
Synthesis Analysis
The synthesis of fluorinated quinolones and quinazolinones typically involves nucleophilic substitution reactions, as well as Michael addition reactions. For instance, the synthesis of 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones from 4,5-difluoroanthranylic acid has been reported, which involves a nucleophilic amination–defluorination reaction . Similarly, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been synthesized through Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated quinolones and quinazolinones is characterized by the presence of a quinolone or quinazolinone core with various substituents that can influence the compound's properties. X-ray crystallographic analysis has been used to determine the structure of these compounds, confirming the position of substituents and the overall molecular geometry . The presence of fluorine atoms is known to enhance the stability and biological activity of these molecules.
Chemical Reactions Analysis
Fluorinated quinolones undergo various chemical reactions under different conditions. For example, ciprofloxacin, a fluorinated quinolone, undergoes photodegradation, leading to substitution of the fluorine atom with a hydroxyl group and decarboxylation under certain conditions . The reactivity of the fluorine atoms and other substituents in the quinolone structure can be influenced by the presence of reagents like sodium sulfite or phosphate, which can change the course of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones and quinazolinones are significantly influenced by their molecular structure. The introduction of fluorine atoms can improve the solubility of these compounds in water or PBS buffer systems, as seen in the case of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . The presence of multiple hydrogen bonds and π-π interactions in the crystal structure can lead to the formation of interesting 3D networks, which may affect the compound's solubility and stability .
科学的研究の応用
Synthesis and Biological Activity
- In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists: Research on compounds similar to the specified chemical, focusing on their metabolism and the identification of suitable targets for toxicological screenings. This study emphasizes the importance of metabolic pathways in understanding the biological effects of synthetic compounds (Richter et al., 2022).
- Synthesis of New Quinoxalines: The development of new quinoxalines, including those with fluorine substitutions, showcasing the versatility of this scaffold in drug discovery and highlighting the potential utility of similar structures in pharmaceutical applications (Didenko et al., 2015).
Chemical Properties and Applications
- Facile Entry to Pharmaceutically Important Compounds: A study demonstrating the efficient synthesis of difluoromethylated quinoxalines, indicating the relevance of fluorination in enhancing the pharmacological profile of bioactive molecules (Fu et al., 2022).
- Intramolecular Substitution for Fluorinated Derivatives: Research on the synthesis of fluorinated isoquinolines and quinolines, which underscores the synthetic utility of fluorine in creating molecules with potential therapeutic value (Ichikawa et al., 2006).
Anticancer Activity
- Anticancer Activity of Synthetic Makaluvamine Analogues: A detailed study on the structure-activity relationships of makaluvamine analogues, highlighting the significance of chemical modifications, including fluorination, in enhancing anticancer activity (Wang et al., 2009).
作用機序
Target of Action
It’s known that similar compounds have been used as derivatizing reagents for amino compounds .
Mode of Action
The compound reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . This interaction results in a drastic enhancement of the fluorescence intensity .
Biochemical Pathways
The compound’s ability to react with amino compounds suggests it may interact with biochemical pathways involving these compounds .
Pharmacokinetics
The compound’s strong fluorescent derivatives suggest it may have high photo-and thermo-stabilities , which could impact its bioavailability.
Result of Action
The compound’s interaction with amino compounds results in the formation of strong fluorescent derivatives . These derivatives have 12–159 times higher fluorescence quantum efficiencies than the compound itself in aqueous and polar organic media .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of amino compounds and the type of media (aqueous or polar organic) in which the reaction occurs . The compound’s high photo-and thermo-stabilities suggest it may be stable under a variety of environmental conditions .
特性
IUPAC Name |
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-2-8-17(9-3-14)31(29,30)22-13-27(12-15-4-6-16(24)7-5-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSTWLDCXXDKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)
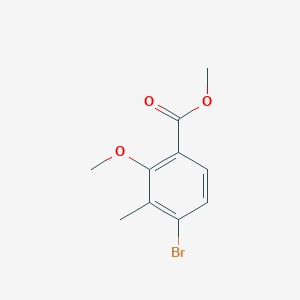
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
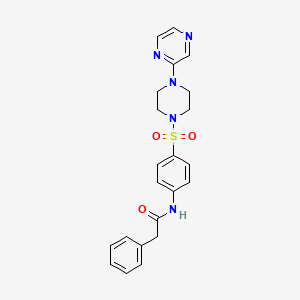
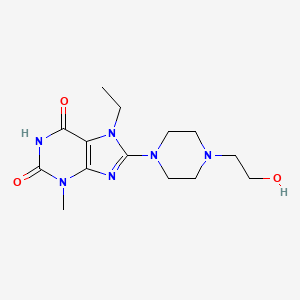
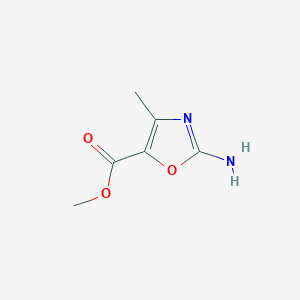
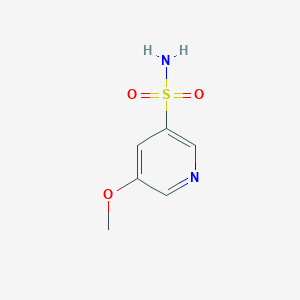
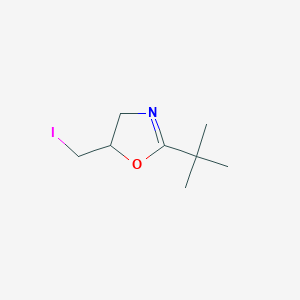
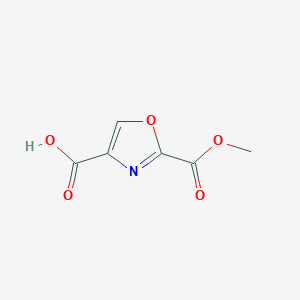
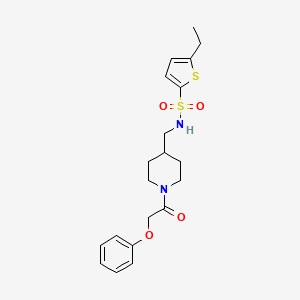
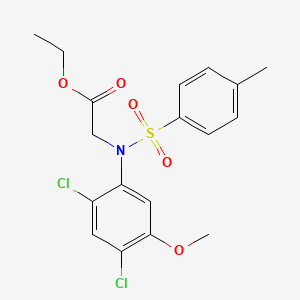
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)